2-Bromo-6-(trifluorométhyl)pyridine-4-méthanol

Vue d'ensemble

Description

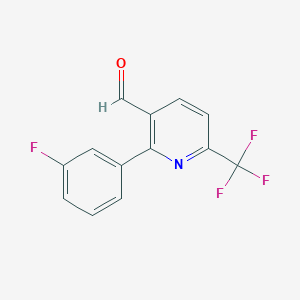

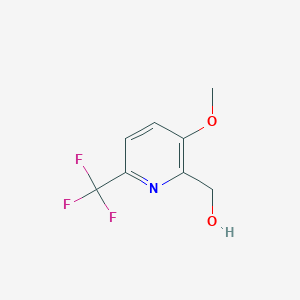

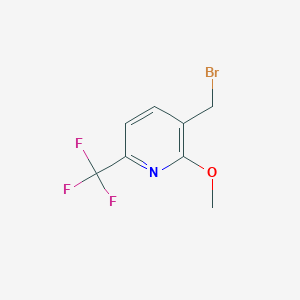

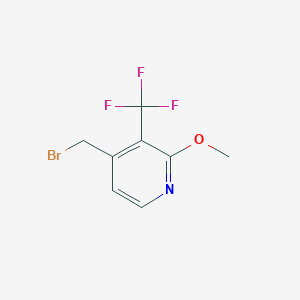

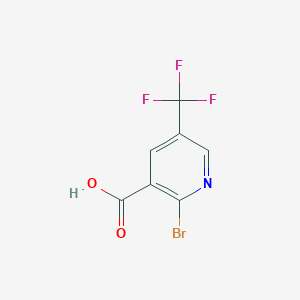

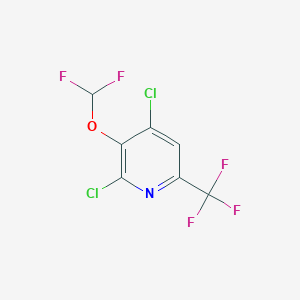

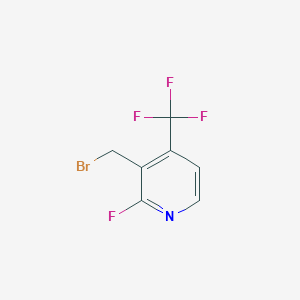

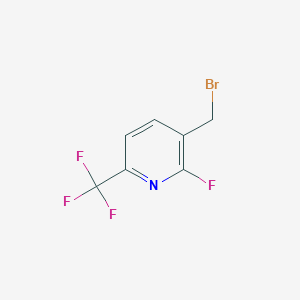

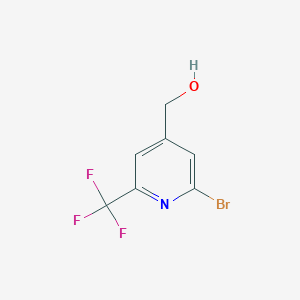

2-Bromo-6-(trifluoromethyl)pyridine-4-methanol: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the sixth position, and a hydroxymethyl group at the fourth position of the pyridine ring. The molecular formula of this compound is C7H5BrF3NO .

Applications De Recherche Scientifique

Synthèse organique

2-Bromo-6-(trifluorométhyl)pyridine-4-méthanol: est un bloc de construction précieux en synthèse organique. Ses groupes bromo et trifluorométhyle en font un réactif polyvalent pour la construction de molécules complexes. Il peut subir des réactions de couplage catalysées au palladium pour former des liaisons carbone-carbone, ce qui est fondamental dans la création de produits pharmaceutiques et d'agrochimiques .

Chimie médicinale

En chimie médicinale, ce composé sert de précurseur pour la synthèse de diverses molécules biologiquement actives. Sa modification par des réactions de substitution permet de créer de nouveaux composés avec des effets thérapeutiques potentiels, tels que des agents antiviraux, antibactériens et anticancéreux .

Science des matériaux

Le groupe trifluorométhyle de ce composé confère des propriétés uniques aux matériaux, telles qu'une stabilité thermique accrue et une résistance chimique. Cela le rend utile dans le développement de matériaux de pointe pour les industries aérospatiale et automobile .

Catalyse

Ce composé peut agir comme un ligand pour les catalyseurs métalliques de transition, qui sont utilisés dans une large gamme de réactions chimiques. La présence du groupe trifluorométhyle peut améliorer les performances du catalyseur, conduisant à des transformations plus efficaces et plus sélectives .

Chimie du fluor

Les composés fluorés comme This compound sont essentiels dans le domaine de la chimie du fluor. Ils sont utilisés pour introduire des atomes de fluor dans les molécules cibles, ce qui peut modifier radicalement les propriétés physiques, chimiques et biologiques de la molécule .

Recherche agrochimique

En recherche agrochimique, ce composé est utilisé pour développer de nouveaux pesticides et herbicides. Son motif structural est commun à de nombreux principes actifs, et sa réactivité permet la synthèse de composés ayant des modes d'action spécifiques contre les ravageurs et les mauvaises herbes .

Études environnementales

Le devenir environnemental des pyridines fluorées, y compris ce composé, est d'intérêt dans les études environnementales. Les chercheurs étudient leurs produits de dégradation et leur persistance dans l'environnement pour évaluer leur impact et garantir une utilisation sûre .

Chimie analytique

En chimie analytique, les dérivés de ce composé peuvent être utilisés comme étalons ou réactifs dans les méthodes chromatographiques. Ils aident à la quantification et à l'identification de diverses substances dans des mélanges complexes .

Mécanisme D'action

Target of Action

It’s known that the compound belongs to the class of pyridines, which are widely used in medicine, pesticides, dyes, and rubber industries . The respiratory system is indicated as a target organ , suggesting that the compound might interact with receptors or enzymes in this system.

Mode of Action

One of the common reactions involving pyridine compounds is regioselective deprotonation . This reaction could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Given the compound’s potential interaction with the respiratory system , it might influence pathways related to respiratory function.

Result of Action

Given its potential interaction with the respiratory system , it might have effects on respiratory function at the molecular and cellular level.

Action Environment

The compound is soluble in methanol , indicating that its action, efficacy, and stability might be influenced by the solvent environment. Furthermore, it’s recommended to store the compound in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could also affect its action.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Bromo-6-(trifluoromethyl)pyridine-4-methanol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and binding affinity with target biomolecules. These interactions often result in enzyme inhibition or activation, depending on the specific biochemical context .

Cellular Effects

The effects of 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol on cellular processes are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions and metabolic pathways .

Molecular Mechanism

At the molecular level, 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol exerts its effects through specific binding interactions with biomolecules. The bromine and trifluoromethyl groups enhance its binding affinity to target sites, facilitating enzyme inhibition or activation. These interactions can lead to changes in gene expression, protein function, and overall cellular activity. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal activity without causing harm. Exceeding this range can lead to toxic effects, emphasizing the need for careful dosage optimization in experimental studies .

Metabolic Pathways

2-Bromo-6-(trifluoromethyl)pyridine-4-methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can influence the overall metabolic balance within cells, affecting processes such as energy production, biosynthesis, and degradation of biomolecules. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to bind to transport proteins facilitates its movement across cellular membranes, influencing its overall distribution and activity within the cell .

Subcellular Localization

The subcellular localization of 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with target biomolecules and influence its overall biochemical activity. Understanding the subcellular distribution of the compound is essential for elucidating its role in cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol can be achieved through several synthetic routes. One common method involves the bromination of 6-(trifluoromethyl)pyridine-4-methanol. The reaction typically uses bromine as the brominating agent in the presence of a suitable solvent such as chloroform. The reaction is carried out at room temperature and then heated to reflux for a specific period to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The hydroxymethyl group can be oxidized to a car

Propriétés

IUPAC Name |

[2-bromo-6-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDVRDOGTXEBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.